2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - 329929-16-0

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Catalog Number: EVT-3119434
CAS Number: 329929-16-0
Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Compound Description: This compound is the title compound in a study focusing on its synthesis and crystal structure. The research primarily explores its structural features, including the dihedral angle between the quinazoline and phenyl rings, and the C—H⋯O interactions that link molecules into columns in the crystal structure.

Relevance: This compound shares the core structure of a quinazolin-4-one ring system with a sulfur atom at the 2-position linking to an acetate group with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The difference lies in the substituent on the nitrogen atom at the 3-position of the quinazolinone ring (phenyl vs. ethyl) and the substituent on the acetate group (ethyl ester vs. 4-fluorophenylamide).

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: This compound is the focus of a study investigating its crystal structure and conformation. The research describes its planar quinazolinyl group, the isoindoline-1,3-dione group linked by an SCH2CH2 chain, and the phenyl group linked by a CH2CH2 chain at the nitrogen atom adjacent to the carbonyl group.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: This compound, known as AMG 487, is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans, attributed to the formation of an inhibitory metabolite, M2 (O-deethylated AMG 487).

Relevance: Although AMG 487 belongs to the pyrido[2,3-d]pyrimidine class, it shares structural similarities with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide in terms of the overall architecture: both feature an aromatic heterocycle with a 4-oxo substituent, an ethyl group connected to the 2-position, and a bulky acetamide moiety linked to the 2-substituent.

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Compound Description: This compound is a key intermediate in the synthesis of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives, which exhibit cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.

Relevance: This compound and 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide share the common 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core. The main structural difference lies in the substituent on the nitrogen of the acetamide moiety (4-oxo-2-thioxothiazolidin-3-yl vs. 4-fluorophenyl).

N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

Compound Description: These are a series of compounds synthesized via Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aldehydes. These derivatives exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.

Relevance: This series of compounds shares the 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference is the presence of a 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl substituent on the nitrogen of the acetamide group instead of a simple 4-fluorophenyl group.

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound is the title compound in a crystal structure study. The research highlights the planarity of the quinazolinone ring system and its perpendicular orientation to the imide unit.

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides

Compound Description: This is a series of five new derivatives synthesized from anthranilic acid and aryl isothiocyanates. These derivatives are structurally similar to those described in , featuring a thiazolidinone moiety.

Relevance: This series of compounds also shares the 4-oxo-3,4-dihydroquinazolin-2-yl)thioacetamide core with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The primary distinction lies in the substituent at the 3-position of the quinazoline ring (aryl vs. ethyl) and the presence of the 4-oxo-2-thioxothiazolidin-3-yl group on the acetamide nitrogen instead of a 4-fluorophenyl group.

N-[[(5S)-3-[4-(2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazol-5(4H)-yl)-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Compound Description: This compound is an active pharmaceutical ingredient (API) discussed in a patent for its novel crystal form and preparation methods. The patent focuses on the specific crystal structure and its potential advantages in pharmaceutical formulations.

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoate

Compound Description: This describes a series of compounds synthesized via N-chemoselective reactions of quinazoline-2,4-diones with ethyl chloroacetate and an azide coupling method with amino acid ester hydrochloride. The study investigated chemoselective reactions of precursor quinazoline diones using DFT calculations.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Compound Description: This research focuses on synthesizing various polyheterocyclic ring systems from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The synthesized compounds were characterized using IR and 1H NMR techniques and evaluated for their in vitro antibacterial properties.

Relevance: Although these compounds are based on the pyrazolo[3,4-b]pyridine scaffold, they bear little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The core heterocyclic system and substituents are entirely different.

4-Oxo-thiazolidine Derivatives

Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 4-thiazolidinone derivatives. These compounds were prepared from 2-(4-chlorophenoxy)acetohydrazide through condensation with aromatic aldehydes and subsequent fusion with thioglycolic acid or thiolactic acid.

Relevance: Although both this series of compounds and 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide feature acetamide moieties, the core heterocyclic systems are different. These derivatives are based on the thiazolidinone scaffold and lack the quinazolinone ring system found in the target compound.

2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284)

Compound Description: This compound, known as K284, is a CHI3L1-inhibiting chemical that demonstrates antitumor activity by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals. It inhibits lung metastasis, cancer cell proliferation, and migration in both in vitro and in vivo models.

Relevance: K284 shares the quinazolin-4(3H)-one core structure with a 2-position sulfur linker connected to an acetamide group, just like 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Both also feature an aryl group on the acetamide nitrogen. The main structural differences lie in the substituents at the 3-position of the quinazoline ring (3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy vs. ethyl) and the length of the carbon chain connecting the sulfur atom to the amide group (butanamide vs. acetamide).

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (1)

Compound Description: This compound is one of three 2-anilinoquinazolin-4(3H)-one derivatives investigated for their in vivo efficacy against SARS-CoV-2. In a hACE2 transgenic mouse model, it showed promising antiviral activity by improving survival rates and reducing lung viral load.

Relevance: This compound shares the quinazolin-4(3H)-one core structure with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference lies in the 2-position: compound 1 has a direct bond to a 3,5-dichlorophenyl amino group, while the target compound has a sulfur linker connected to an acetamide group.

N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2)

Compound Description: This compound is another 2-anilinoquinazolin-4(3H)-one derivative studied for its in vivo efficacy against SARS-CoV-2. It demonstrated similar antiviral activity to compound 1 in the hACE2 transgenic mouse model.

Relevance: This compound is structurally even closer to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It shares the quinazolin-4(3H)-one core and the N-(aryl)acetamide group at the 2-position. The main differences are the chlorine substituent at the 7-position of the quinazoline ring and the different aryl group on the acetamide nitrogen (3,5-dichlorophenyl vs. 4-fluorophenyl).

N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (3)

Compound Description: This compound is the third 2-anilinoquinazolin-4(3H)-one derivative investigated in the SARS-CoV-2 study. Like compounds 1 and 2, it exhibited promising antiviral activity in vivo.

Relevance: This compound is also closely related to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, sharing the quinazolin-4(3H)-one core and the N-(aryl)acetamide group at the 2-position. The differences lie in the chlorine substituent at the 7-position of the quinazoline ring and the specific aryl group on the acetamide nitrogen (3,5-difluorophenyl vs. 4-fluorophenyl).

2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284-6111)

Compound Description: This compound, identified as K284-6111, is a derivative of K284 and also exhibits CHI3L1 inhibitory activity. Studies demonstrate its anti-inflammatory effects in atopic dermatitis (AD) by suppressing epidermal thickening, mast cell infiltration, and the release of inflammatory cytokines.

Relevance: K284-6111 is structurally almost identical to K284, which, as discussed above, is a close analog of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key difference between K284-6111 and the target compound lies in the substituents at the 3-position of the quinazoline ring (3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy vs. ethyl) and the length of the carbon chain connecting the sulfur atom to the amide group (butanamide vs. acetamide).

N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides

Compound Description: This series of six new compounds was synthesized with the goal of identifying novel α-glucosidase inhibitors. Evaluation of their inhibitory activity revealed promising results, particularly for the derivative containing a 4-methylbenzylidene moiety.

Relevance: These compounds belong to the same class as the series discussed in , featuring a quinazolinone core linked to a thiazolidinone moiety via a thioacetamide bridge. The difference with 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide lies in the substituents at the 3-position of the quinazoline ring (p-tolyl vs. ethyl) and on the acetamide nitrogen (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl vs. 4-fluorophenyl).

Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

Compound Description: This research focuses on the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives as potential antitumor agents. Several compounds exhibited potent anticancer activity against human cancer cell lines, comparable to the activity of doxorubicin.

Relevance: These compounds are based on the thieno[3,2-d]pyrimidine scaffold, which is structurally distinct from the quinazolinone core found in 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite the presence of acetamide moieties in some derivatives, the overall structural dissimilarity places them in a different chemical category.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: This compound, VUF11211, is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine class. It exhibits a rigid elongated structure containing two basic groups and binds to the major pocket of the transmembrane domains of CXCR3.

Relevance: VUF11211 belongs to a distinct chemical class compared to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite both compounds being antagonists for the same receptor (CXCR3), their structures are significantly different. VUF11211 lacks the quinazolinone core and features a piperazinyl-piperidine scaffold instead.

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: This compound, NBI-74330, is another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone class. It lacks basic groups and binds to the transmembrane minor pocket of CXCR3, distinct from the binding site of VUF11211.

Relevance: Similar to AMG 487, NBI-74330 exhibits structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, featuring an aromatic heterocycle with a 4-oxo substituent, an ethyl group at the 2-position, and a bulky acetamide moiety. Despite both being CXCR3 antagonists, NBI-74330 belongs to the 8-azaquinazolinone class, differentiating it from the target compound's quinazolinone core.

Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate (5)

Compound Description: This compound was synthesized using the S-arylation method and characterized through various spectroscopic techniques. It exhibited potent cytotoxic activity against several human cancer cell lines and potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anticancer agent.

Relevance: This compound shares the quinazolin-4(3H)-one core with a 2-position sulfur linker connected to an acetate group, similar to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The key differences are the presence of a 4-fluorophenyl substituent at the 3-position of the quinazoline ring (vs. ethyl in the target compound), a methyl group at the 6-position, and an ethyl ester on the acetate group (vs. 4-fluorophenylamide).

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

Compound Description: This compound is a cholesterol inhibitor belonging to the trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones class. The patent describes an improved synthesis procedure for this compound and its potential as a hypolipidemic and hypocholesterolemic agent.

Relevance: This compound exhibits little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and instead features a pyrrole-3-carboxamide structure linked to a pyran-2-one ring.

(S)-N-(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)methanesulfonamide

Compound Description: This compound is a selective dual inhibitor of PI3K delta and gamma protein kinases. It is described in a patent detailing its preparation method, pharmaceutical compositions containing it, and its potential use in treating PI3K kinase-mediated diseases or disorders.

Relevance: This compound bears little structural similarity to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and instead features a pyrazolo[3,4-d]pyrimidine scaffold linked to a chromen-2-yl moiety.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This compound, known as VUF10472 or NBI-74330, is a nonpeptidergic antagonist of CXCR3. It is a high-affinity compound that acts as a noncompetitive antagonist and exhibits inverse agonistic properties at the human CXCR3 receptor.

Relevance: This compound is identical to NBI-74330 mentioned in , which was previously discussed and noted for its structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. While both are CXCR3 antagonists, NBI-74330 belongs to the 8-azaquinazolinone class, differentiating it from the target compound's quinazolinone core.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: This compound, known as VUF10085 or AMG-487, is another nonpeptidergic CXCR3 antagonist. It shares a similar mechanism of action with VUF10472/NBI-74330, acting as a noncompetitive antagonist and displaying inverse agonistic properties at the human CXCR3 receptor.

Relevance: This compound is identical to AMG 487 discussed in , which was previously noted for its structural similarities to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. Despite both being CXCR3 antagonists, AMG 487 belongs to the pyrido[2,3-d]pyrimidine class, distinct from the quinazolinone core of the target compound.

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: This compound, VUF5834, is a 3H-quinazolin-4-one derivative that also acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It represents a different chemical class within the CXCR3 antagonists studied in .

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: This compound, VUF10132, is an imidazolium compound that acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It represents another distinct chemical class within the CXCR3 antagonists investigated in .

Relevance: VUF10132 bears little structural resemblance to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. It lacks the quinazolinone core and features an imidazolium scaffold instead.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: This compound, TAK-779, is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the human CXCR3 receptor. It exhibits weak partial inverse agonism at a constitutively active CXCR3 mutant, suggesting a different mode of interaction compared to other antagonists.

Properties

CAS Number

329929-16-0

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4

InChI

InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)

InChI Key

RBTUJGRBLKYPKE-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.